Cyp2A6-IN-1 Potency Relative to Prototypical Inhibitors Methoxsalen and Tranylcypromine
Cyp2A6-IN-1 (CD-6) inhibits CYP2A6-mediated metabolism with an IC50 of 1.566 μM. While this is less potent than the prototypical inhibitors methoxsalen (IC50 = 0.47 μM) and tranylcypromine (IC50 = 0.42 μM), the reduced potency may be advantageous in reducing the risk of complete enzyme inactivation and associated off-target effects, which is a critical consideration for in vivo applications where CYP2A6 plays a role in the metabolism of endogenous substrates and other xenobiotics [1].
| Evidence Dimension | CYP2A6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.566 μM |
| Comparator Or Baseline | Methoxsalen: 0.47 μM; Tranylcypromine: 0.42 μM |
| Quantified Difference | 3.3-fold less potent than methoxsalen; 3.7-fold less potent than tranylcypromine |
| Conditions | In vitro enzyme inhibition assay using recombinant CYP2A6 or human liver microsomes with coumarin 7-hydroxylation as the probe substrate. |
Why This Matters
The moderate potency of Cyp2A6-IN-1 may offer a wider therapeutic window for in vivo studies, mitigating the risk of complete CYP2A6 ablation and its associated physiological consequences.
- [1] Design, Synthesis, and Biological Studies of Flavone-Based Esters and Acids as Potential P450 2A6 Inhibitors. ACS Publications. 2023. View Source
- [2] Yamaguchi Y, et al. Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions. Chem Pharm Bull (Tokyo). 2013;61(10):997-1001. PMID: 23902929. View Source
- [3] Taavitsainen P, et al. In vitro inhibition of cytochrome P450 enzymes in human liver microsomes by a potent CYP2A6 inhibitor, tranylcypromine. Drug Metab Dispos. 2001;29(3):217-22. PMID: 11181487. View Source
